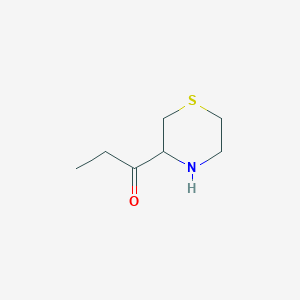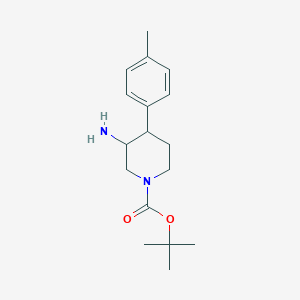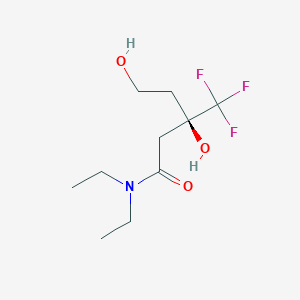
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is an organic compound characterized by its unique structure, which includes a trifluoromethyl group, two hydroxyl groups, and a diethylamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of (3R)-3,5-dihydroxy-3-(trifluoromethyl)pentanoic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trifluoromethyl group.
Major Products
Oxidation: Formation of (3R)-3,5-dioxo-3-(trifluoromethyl)pentanoic acid.
Reduction: Formation of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-N,N-diethyl-3,5-dihydroxy-3-methylpentanamide
- (3R)-N,N-diethyl-3,5-dihydroxy-3-(difluoromethyl)pentanamide
- (3R)-N,N-diethyl-3,5-dihydroxy-3-(chloromethyl)pentanamide
Uniqueness
Compared to similar compounds, (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and interaction with biological targets. The trifluoromethyl group also increases the compound’s lipophilicity, potentially improving its bioavailability and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H18F3NO3 |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m1/s1 |
Clave InChI |
ZIMSRHJHTLIYPK-SECBINFHSA-N |
SMILES isomérico |
CCN(CC)C(=O)C[C@](CCO)(C(F)(F)F)O |
SMILES canónico |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


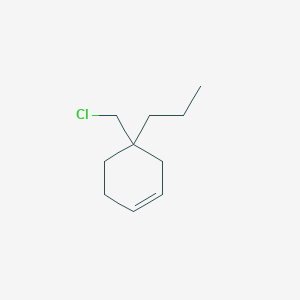
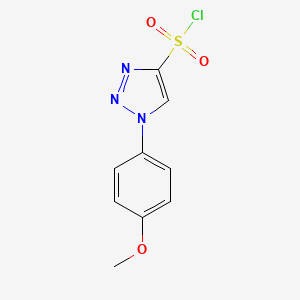
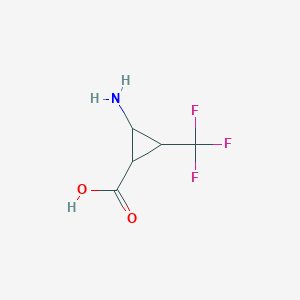
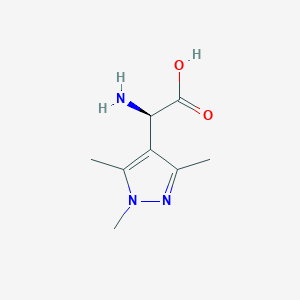
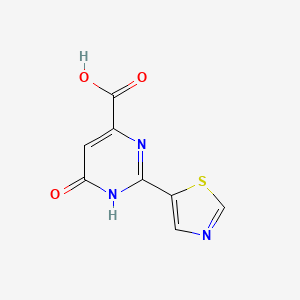

![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
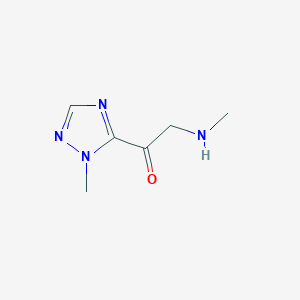

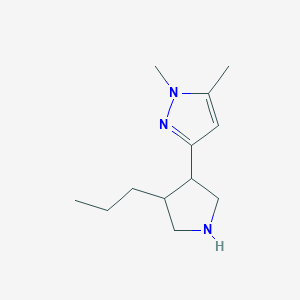
amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
